molecular formula C26H26Cl2N2O7S B1664853 Amg-009 CAS No. 1027847-67-1

Amg-009

Cat. No. B1664853
M. Wt: 581.5 g/mol
InChI Key: DKSKRBVXRDGYAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AMG-009 is a potent antagonist of prostaglandin D2, with IC50 of 3 nM and 12 nM for CRTH2 and DP receptors, respectively . It is a poorly soluble weak acidic drug .


Synthesis Analysis

The synthesis of AMG-009 involves intimate mixing and compression together with a basic pH modifier (e.g., sodium carbonate) and a nucleation inhibitor hydroxypropyl methylcellulose K100 LV (HPMC K100 LV) .


Molecular Structure Analysis

The molecular formula of AMG-009 is C26H26Cl2N2O7S . The exact mass is 580.08 and the molecular weight is 581.46 .


Chemical Reactions Analysis

AMG-009 inhibits PGD2-induced down-modulation of CRTH2 on CD16 negative granulocytes (eosinophils) in human whole blood . The addition of sodium carbonate enhances AMG-009 dissolution the most .


Physical And Chemical Properties Analysis

AMG-009 is a poorly soluble weak acidic drug . Its solubility can be a function of the pH of the diffusion layer .

Scientific Research Applications

  • Enhancing Drug Dissolution and Sustained Release : AMG-009, a poorly soluble acidic molecule, can have its dissolution enhanced and sustained via microenvironmental pH modulation and supersaturation. This is achieved by combining it with pH modifiers like sodium carbonate and nucleation inhibitors such as hydroxypropyl methylcellulose (HPMC). These combinations have been shown to significantly increase the dissolution rate of AMG-009 in tablet form, thus improving its bioavailability (Bi et al., 2011).

  • Bilayer Oral Dosage Forms : Another study explored the dissolution enhancement of AMG-009 from a bilayer dosage form. In this form, AMG-009 and a basic pH modifier (sodium carbonate) are placed in separate layers, potentially with HPMC added. This setup showed similar dissolution enhancement to the matrix dosage forms, offering an alternative method for drug delivery (Bi et al., 2011).

  • Application in Dual Antagonists Development : A study in the field of medicinal chemistry discovered a series of phenylacetic acid derivatives as CRTH2 antagonists, among which AMG 009 was a prominent example. This series was optimized to increase dual antagonistic activities against CRTH2 and DP receptors, showing promise for use in treating asthma and other immune diseases (Liu et al., 2012).

  • Discovery and Optimization as CRTH2 and DP Antagonists : AMG 009 was specifically identified as a clinical candidate in the discovery and optimization of CRTH2 and DP dual antagonists. This selection was based on the compound's ability to antagonize both receptors, which are key in mediating responses in asthma and other immune diseases (Liu et al., 2009).

Future Directions

The future directions of AMG-009 could involve investigating whether similar dissolution enhancement can be achieved from a bilayer dosage form, where AMG-009 and sodium carbonate are placed in a separate layer with or without the addition of HPMC K100 LV in each layer .

properties

IUPAC Name

2-[4-[4-(butylcarbamoyl)-2-[(2,4-dichlorophenyl)sulfonylamino]phenoxy]-3-methoxyphenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26Cl2N2O7S/c1-3-4-11-29-26(33)17-6-9-21(37-22-8-5-16(13-25(31)32)12-23(22)36-2)20(14-17)30-38(34,35)24-10-7-18(27)15-19(24)28/h5-10,12,14-15,30H,3-4,11,13H2,1-2H3,(H,29,33)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSKRBVXRDGYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=C(C=C1)OC2=C(C=C(C=C2)CC(=O)O)OC)NS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26Cl2N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amg-009

CAS RN

1027847-67-1
Record name AMG-009
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1027847671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMG-009
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83262TRK3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amg-009
Reactant of Route 2
Amg-009
Reactant of Route 3
Reactant of Route 3
Amg-009
Reactant of Route 4
Reactant of Route 4
Amg-009
Reactant of Route 5
Reactant of Route 5
Amg-009
Reactant of Route 6
Amg-009

Citations

For This Compound
70
Citations
M Bi, A Kyad, YH Kiang, F Alvarez-Nunez… - AAPS PharmSciTech, 2011 - Springer
… this study was to use AMG 009, a poorly … AMG 009 tablet dissolution. The potential impact of other formulation/process variables (eg, disintegrant and compression forces) on AMG 009 …
Number of citations: 13 link.springer.com
M Bi, A Kyad, F Alvarez-Nunez, F Alvarez - AAPS PharmSciTech, 2011 - Springer
… supersaturation, where poorly soluble acidic AMG 009 molecule was intimately mixed and … enhancement of AMG 009 can be achieved from a bilayer dosage form, where AMG 009 and …
Number of citations: 15 link.springer.com
K Yang, JL Woodhead, RE Morgan, PB Watkins… - 2015 - simulations-plus.com
… only AMG 009-specific data, modeling of 100 mg AMG 009 bid … AMG 009 for 1 month, consistent with the preclinical data. … predicted dose-dependent, delayed AMG 009 hepatotoxicity in …
Number of citations: 3 www.simulations-plus.com
J Liu, AR Li, Y Wang, MG Johnson, Y Su… - ACS Medicinal …, 2011 - ACS Publications
… We previously reported on the discovery of AMG 009 (1; Figure 1) as a potent CRTH2 and DP dual antagonist. (23) In this article, we report our continued optimization efforts, which led …
Number of citations: 40 pubs.acs.org
MG Johnson, JJ Liu, AR Li, B van Lengerich… - Bioorganic & Medicinal …, 2014 - Elsevier
… AMG 009. We proposed that the replacement of the phenylacetamido core of AMG 009 with … We were gratified to see comparable potency to AMG 009 in binding for both CRTH2 (1 IC …
Number of citations: 6 www.sciencedirect.com
J Ryan, RE Morgan, Y Chen, LP Volak, RT Dunn… - Drug Metabolism and …, 2018 - ASPET
… Total plasma or serum bile acids have been used to confirm Bsep inhibition in rodents, but this method appears to lack sensitivity as will be shown in this work with AMG-009 and …
Number of citations: 14 dmd.aspetjournals.org
RE Morgan, CJ van Staden, Y Chen… - toxicological …, 2013 - academic.oup.com
… —AMG 009. … of AMG 009 administration (data not shown). And, the exposures in blood achieved in the preclinical animal models were greater than those observed in humans. AMG 009 …
Number of citations: 217 academic.oup.com
Y Wang, Z Fu, M Schmitt, X Wang, W Shen… - Bioorganic & medicinal …, 2012 - Elsevier
… Compounds 6 and 7 were synthesized from AMG 009 using … on CRTH2 compared to AMG 009. Bioisosteric replacements … the corresponding carboxylic acid (AMG 009). However, their …
Number of citations: 8 www.sciencedirect.com
PB Watkins - Clinics in Liver Disease, 2020 - liver.theclinics.com
… AMG 009 was a new drug candidate that demonstrated no liver safety signals in … AMG 009. AMG 853 was determined, however, to be a competitive inhibitor of BSEP whereas AMG 009 …
Number of citations: 19 www.liver.theclinics.com
J Liu, Z Fu, Y Wang, M Schmitt, A Huang… - Bioorganic & medicinal …, 2009 - Elsevier
… These efforts led to selection of AMG 009 as a clinical … These efforts led to selection of AMG 009 as a clinical candidate. … The selectivity of AMG 009 was studied in a commercially …
Number of citations: 26 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.